molecular formula C12H16F3N B13968283 (S)-1-[3-(trifluoromethyl)phenyl]pentylamine

(S)-1-[3-(trifluoromethyl)phenyl]pentylamine

Cat. No.: B13968283
M. Wt: 231.26 g/mol
InChI Key: YLVCXGWZJLBECU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-[3-(trifluoromethyl)phenyl]pentylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often include the use of a nucleophilic catalyst and a stoichiometric base .

Industrial Production Methods

In industrial settings, the production of (S)-1-[3-(trifluoromethyl)phenyl]pentylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[3-(trifluoromethyl)phenyl]pentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.

Scientific Research Applications

(S)-1-[3-(trifluoromethyl)phenyl]pentylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-[3-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[3-(trifluoromethyl)phenyl]pentylamine stands out due to its specific structure, which combines the trifluoromethyl group with a pentylamine chain.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

(1S)-1-[3-(trifluoromethyl)phenyl]pentan-1-amine

InChI

InChI=1S/C12H16F3N/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8,11H,2-3,7,16H2,1H3/t11-/m0/s1

InChI Key

YLVCXGWZJLBECU-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC(=CC=C1)C(F)(F)F)N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.